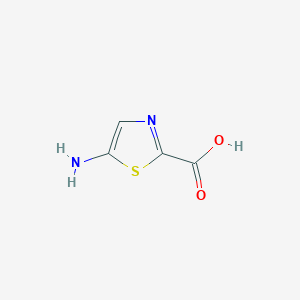

5-Aminothiazole-2-carboxylic acid

Description

Overview of Thiazole (B1198619) Heterocycles in Contemporary Chemical Research

Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within their aromatic ring. neliti.comnumberanalytics.com This unique structure imparts a range of chemical and physical properties that have made the thiazole nucleus a cornerstone in contemporary chemical research, particularly in medicinal and materials science. numberanalytics.comnih.gov The aromaticity of the thiazole ring contributes to its stability, while the presence of heteroatoms allows for a variety of chemical reactions, including electrophilic and nucleophilic substitutions. numberanalytics.comnih.gov

The thiazole moiety is a key structural component in numerous biologically active compounds, from natural products like vitamin B1 (thiamine) to a wide array of synthetic pharmaceuticals. nih.govglobalresearchonline.net Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. mdpi.comnih.gov This versatility has led to the development of several clinically approved drugs containing the thiazole scaffold, such as the antiretroviral ritonavir (B1064) and the anticancer agent dasatinib (B193332). nih.govglobalresearchonline.net The ongoing exploration of thiazole derivatives continues to be a dynamic area of research, aimed at discovering novel compounds with enhanced therapeutic profiles. neliti.com

Structural Characteristics and Functional Group Importance in Aminothiazole-Carboxylic Acid Derivatives

The combination of an amino group and a carboxylic acid group on a thiazole ring creates a molecule with significant functional group importance. The amino group, a key feature of 2-aminothiazoles, serves as a versatile synthetic handle for further molecular modifications. researchgate.netnih.gov It can undergo various reactions, such as acylation, to introduce diverse substituents, which can significantly influence the biological activity of the resulting compounds. nih.govmdpi.com

The presence of a carboxylic acid group, particularly in the 2- or 5-position of the thiazole ring, introduces another layer of chemical reactivity and potential for interaction. Carboxylic acids can act as hydrogen bond donors and acceptors, which is crucial for molecular recognition in biological systems. Furthermore, the carboxylic acid moiety can be converted into esters or amides, allowing for the synthesis of a wide range of derivatives with tailored properties. mdpi.comnih.gov The interplay between the amino and carboxylic acid groups in aminothiazole-carboxylic acid systems provides a rich platform for the design and synthesis of novel compounds with potential applications in drug discovery and materials science.

Historical Development and Evolution of Aminothiazole Derivatives in Academic Inquiry

The study of thiazole chemistry has a rich history, with foundational work being laid in the late 19th century. nih.govijpsjournal.com The Hantzsch thiazole synthesis, first described in 1887, remains a fundamental method for the preparation of thiazole derivatives and has been instrumental in the exploration of this class of compounds. researchgate.netnih.gov Early research into aminothiazoles focused on their use as intermediates in the synthesis of dyes and other chemicals. researchgate.net

Over the decades, the focus of aminothiazole research has shifted significantly towards their biological applications. The discovery of the thiazole ring in penicillin marked a turning point, highlighting the potential of these heterocycles in medicine. nih.gov Subsequent research has led to the identification of numerous aminothiazole derivatives with a wide array of pharmacological activities, including antibacterial, antifungal, and anticancer properties. mdpi.comnih.gov More recently, there has been a surge of interest in 2-aminothiazole (B372263) derivatives as anticancer agents, with several compounds entering clinical trials. nih.govnih.gov This evolution in research demonstrates the enduring importance of aminothiazole derivatives in the pursuit of new therapeutic agents.

Contextualizing 5-Aminothiazole-2-carboxylic Acid within Aminothiazole Research

Within the broader landscape of aminothiazole research, this compound stands out due to its specific arrangement of functional groups. While much of the research has focused on 2-aminothiazole derivatives, the 5-amino isomer offers a different spatial orientation of the amino group, which can lead to unique chemical and biological properties. The presence of the carboxylic acid at the 2-position further distinguishes this compound, providing a key site for chemical modification and interaction.

The structural isomer, 2-aminothiazole-4-carboxylic acid, has been investigated for its potential as a broad-spectrum metallo-β-lactamase inhibitor, highlighting the significance of the carboxylic acid moiety in targeting specific enzymes. acs.org Similarly, derivatives of 2-amino-thiazole-5-carboxylic acid have been explored as potential anticancer agents, with studies focusing on the synthesis of various phenylamide derivatives. nih.gov These examples underscore the research interest in aminothiazole carboxylic acids as scaffolds for drug discovery. This compound, with its distinct substitution pattern, represents a valuable building block for the synthesis of novel compounds with potentially unique biological activities, warranting further investigation within the field of medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c5-2-1-6-3(9-2)4(7)8/h1H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKICIWSHIXJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292718 | |

| Record name | 5-Aminothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500290-48-2 | |

| Record name | 5-Aminothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Aminothiazole Carboxylic Acid Derivatives, Including 5 Aminothiazole 2 Carboxylic Acid

Foundational Synthetic Routes to Aminothiazoles

The construction of the aminothiazole ring is the cornerstone of synthesizing derivatives like 5-aminothiazole-2-carboxylic acid. Several fundamental approaches have been established.

The most traditional and widely recognized method for synthesizing the 2-aminothiazole (B372263) nucleus is the Hantzsch thiazole (B1198619) synthesis. This reaction involves the cyclocondensation of an α-halo carbonyl compound with a thiourea (B124793) derivative. researchgate.netrsc.orgresearchgate.net The mechanism typically proceeds through the initial formation of an S-alkylated isothiourea intermediate, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Variations of this reaction have been developed to improve yields and expand the substrate scope. For instance, using different catalysts or reaction conditions can influence the outcome. nih.gov The reaction of ketones and N-substituted thioureas in the presence of an acid (like HCl or HBr) and dimethyl sulfoxide (B87167) (DMSO) can produce N-alkyl-1,3-thiazol-2-amines, avoiding the need to pre-synthesize α-haloketones. rsc.orgresearchgate.net In this method, DMSO likely acts as an oxidant to facilitate the reaction. rsc.org

A study demonstrated the use of trichloroisocyanuric acid (TCCA) as a green source for halogen ions in a one-pot synthesis of 2-aminothiazoles, catalyzed by a magnetic nanosystem. nih.gov This approach highlights the ongoing efforts to develop more environmentally benign and efficient versions of the classical condensation reaction.

| Catalyst/Reagent System | Starting Materials | Key Features | Reference |

| HCl/HBr and DMSO | Ketones, N-substituted thioureas | Avoids the use of pre-synthesized α-haloketones. | rsc.orgresearchgate.net |

| Trichloroisocyanuric acid (TCCA) / Ca/4-MePy-IL@ZY-Fe3O4 | Methylcarbonyls, Thiourea | Green halogen source; magnetically separable catalyst. | nih.gov |

| Iodine | Acetophenone/Cyclohexanone (B45756), Thiourea | A common method for preparing 4,5-substituted-2-aminothiazoles. | mdpi.comnih.gov |

To overcome issues such as difficult isolation procedures and poor yields associated with traditional solution-phase synthesis, polymer-supported or solid-supported methods have been developed. scispace.comrsc.org These techniques offer several advantages, including simplified work-up and purification, the potential for automation, and the ability to drive reactions to completion by using excess reagents. scispace.com

One approach involves using a trityl chloride resin as a solid support. scispace.comrsc.org The resin is converted to a trityl isothiocyanate resin, which then reacts to form a polymer-supported thiourea. This functionalized polymer is subsequently condensed with a methyl 2-chloroacetoacetate to yield methyl 2-aminothiazole-5-carboxylates after cleavage from the resin. scispace.comrsc.org

Another strategy employs basic alumina (B75360) as a solid support under solvent-free microwave irradiation conditions. rsc.org This method drastically reduces reaction times and improves yields for the reaction between phenacyl bromides and N-substituted thioureas compared to conventional methods. rsc.org

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a final product, have emerged as a powerful tool for building molecular diversity efficiently. rsc.org Several MCRs have been designed for the construction of the thiazole ring. researchgate.netrug.nl

One such strategy involves a three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates, accelerated by N-methyl imidazole (B134444) under solvent-free conditions. iau.ir This method provides rapid access to diversely substituted thiazole derivatives in good yields. iau.ir Another novel chemoenzymatic one-pot MCR utilizes trypsin from porcine pancreas to catalyze the reaction between secondary amines, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate, producing thiazole derivatives with high yields under mild conditions. nih.gov These MCRs exemplify modern synthetic chemistry's focus on atom economy, efficiency, and environmental friendliness. researchgate.netnih.gov

Specific Synthetic Pathways to this compound

While foundational methods provide general access to aminothiazoles, specific strategies have been developed to synthesize this compound and its direct precursors.

A notable route for preparing 2-amino-N-aryl-thiazole-5-carboxamides, which are derivatives of the target acid, involves a chemoselective α-bromination of a β-ethoxyacrylamide intermediate. semanticscholar.org This is followed by a one-pot reaction with thiourea to form the 2-aminothiazole-5-carboxamide. semanticscholar.org This approach avoids the need for protection/deprotection steps that are sometimes required in other synthetic sequences. semanticscholar.org The initial β-ethoxyacrylamide can be prepared by coupling β-ethoxy acryloyl chloride with an appropriate aniline. semanticscholar.org

Another patented method describes the synthesis of 2-amino-thiazole-5-carboxylic acid aryl amides starting from dichloroacrylic acid chloride. google.com The process involves reacting the dichloroacrylic acid chloride with a substituted aniline, followed by treatment with an alkanolate salt. The resulting intermediate is then reacted with thiourea in an acidic medium, such as acetic acid with hydrochloric acid, to yield the final 2-aminothiazole-5-carboxamide product. google.com

Functional Group Transformations and Derivatization at the Carboxylic Acid Moiety

Once the this compound core is established, the carboxylic acid group serves as a versatile handle for further derivatization, most commonly through esterification or amidation.

Esterification of the carboxylic acid group is a common transformation. Standard esterification methods can be applied, and the Steglich esterification is a particularly mild and effective technique for this purpose. nih.gov This method uses a coupling agent, typically a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the carboxylic acid and an alcohol. nih.gov The process is known for its efficiency, even with sterically hindered substrates or sensitive functional groups. nih.gov

The synthesis of ethyl 2-aminothiazole-5-carboxylate, a simple ester of the target compound, has been achieved via the electrophilic α-bromination of ethyl β-ethoxyacrylate, followed by cyclization with thiourea. semanticscholar.org This demonstrates the construction of the ester functionality prior to the formation of the thiazole ring.

Amidation Reactions and Carboxamide Derivative Formation

The conversion of the carboxylic acid group at the 2-position of the thiazole ring into an amide is a crucial transformation for building complex molecular structures. This is often achieved by reacting the carboxylic acid or its activated form with a primary or secondary amine.

One common strategy involves the activation of the carboxylic acid to an acyl chloride, which then readily reacts with an amine in the presence of a base. To prevent unwanted side reactions at the 5-amino group, it is often necessary to use a protecting group, such as the tert-butoxycarbonyl (Boc) group. semanticscholar.orgepo.org For instance, N-Boc protected ethyl 2-aminothiazole-5-carboxylate can be hydrolyzed to the corresponding carboxylic acid, which is then activated and coupled with anilines to form 2-N-Boc-aminothiazole-5-carboxamides. semanticscholar.org However, this method can be challenging with sterically hindered anilines. semanticscholar.org

An alternative approach that avoids the need for protecting groups involves a one-pot synthesis. For example, the reaction of N-(2-chloro-6-methylphenyl)-3-ethoxy acrylamide (B121943) with N-bromosuccinimide (NBS) and thiourea yields 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide directly. google.com This method is advantageous as it simplifies the synthetic sequence and can lead to high yields. semanticscholar.orggoogle.com

The reaction conditions for these amidation reactions are critical for achieving good yields and purity. The choice of solvent, base, and temperature can significantly influence the outcome. For example, in the reaction of an amine-protected thiazole carboxylic acid chloride with a substituted aniline, a base is required to neutralize the hydrogen chloride formed during the reaction. epo.orggoogle.com The reaction can be carried out in a variety of solvents, including toluene, often as part of a biphasic system with water. google.com

Table 1: Examples of Amidation Reactions for this compound Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

| N-Boc-5-aminothiazole-2-carboxylic acid | Substituted aniline, coupling agents | 2-N-Boc-aminothiazole-5-carboxamides | Fair to good | semanticscholar.org |

| N-(2-chloro-6-methylphenyl)-3-ethoxy acrylamide | NBS, thiourea | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 92.1% | google.com |

| Amine-protected thiazole carboxylic acid chloride | Substituted aniline, base | Aryl-substituted 2-Amino-5-thiazole-carboxamides | High | epo.orggoogle.com |

Derivatization and Functionalization of the Amino Group

The amino group at the 5-position of the thiazole ring is a key site for introducing structural diversity. Various reactions, including acylation, Schiff base formation, and the synthesis of thiourea derivatives, can be employed to modify this functional group.

Acylation Reactions of the Amino Group

Acylation of the 5-amino group is a straightforward method to introduce a wide range of substituents. This reaction is typically carried out by treating the 5-aminothiazole derivative with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to scavenge the acidic byproduct.

For example, 2-amino-thiazole-5-carboxylic acid phenylamides can be reacted with chloroacetyl chloride in the presence of a base like potassium carbonate to afford the corresponding 2-(chloroacetamido)thiazole-5-carboxamides. nih.gov These chloroacetamide derivatives can then be further functionalized by reaction with various secondary amines. researchgate.net Similarly, 2-aminothiazole derivatives can be acylated using acetyl chloride in a solvent like dry acetone. nih.gov The use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-dimethylaminopyridine (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) provides a convenient method for amide bond formation, even with electron-deficient amines and carboxylic acids. nih.gov

Table 2: Examples of Acylation Reactions of the Amino Group

| Starting Material | Acylating Agent | Product | Reference |

| 2-Amino-thiazole-5-carboxylic acid phenylamides | Chloroacetyl chloride | 2-(Chloroacetamido)thiazole-5-carboxamides | nih.govresearchgate.net |

| 2-Aminothiazole | Acetyl chloride | N-(Thiazol-2-yl)acetamide | nih.gov |

| 2-Amino-5-(R-benzyl)thiazoles | Chloroacetyl chloride | 2-Chloro-N-(5-aryl-1,3-thiazol-2-yl)acetamides | biopolymers.org.ua |

Schiff Base Formation and Related Condensations

The reaction of the 5-amino group with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction is typically catalyzed by a catalytic amount of acid or base and involves the removal of a water molecule. youtube.com

Schiff bases derived from 2-aminothiazoles are a significant class of compounds with a wide range of applications. researchgate.net For instance, 2-aminobenzothiazole (B30445) can be treated with m-nitrobenzaldehyde in absolute ethanol (B145695) to yield the corresponding Schiff base. researchgate.net While specific examples for this compound are less common in the literature, the general principles of Schiff base formation are applicable. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration. youtube.com Microwave irradiation has also been employed to facilitate the synthesis of Schiff bases from 2-aminothiazoles. researchgate.net

Table 3: General Conditions for Schiff Base Formation

| Reactants | Catalyst | Product | Reference |

| 2-Aminothiazole derivative, Aromatic aldehyde | Catalytic acid or base | Schiff base (Imine) | youtube.comresearchgate.net |

| 5-Amino-1H-imidazole-4-carboxamide, Aromatic aldehyde | Methanolic NaOH | Schiff base | derpharmachemica.com |

| 2-Aminobenzothiazole, m-Nitrobenzaldehyde | - | Schiff base | researchgate.net |

Synthesis of Thiourea and Other N-Substituted Derivatives

The 5-amino group can also be converted into a thiourea functionality by reaction with an isothiocyanate. This reaction provides a route to a diverse range of N-substituted derivatives.

The synthesis of thiourea derivatives from 2-aminobenzothiazole has been demonstrated by treating it with p-chlorophenylisothiocyanate. researchgate.net This resulting thiourea derivative can then undergo further reactions, such as cyclization with chloroacetic acid to form a new thiazole ring. researchgate.net While direct examples with this compound are not extensively reported, the reactivity of the amino group is expected to be similar. The synthesis generally involves the nucleophilic addition of the amino group to the carbon atom of the isothiocyanate.

Optimization of Reaction Conditions and Purification Techniques

The efficiency and success of the synthetic methodologies described above are highly dependent on the optimization of reaction conditions and the application of appropriate purification techniques.

Reaction parameters such as temperature, solvent, and the stoichiometry of reagents are crucial. For instance, many of the synthetic steps are carried out under reflux conditions, with temperatures typically ranging from 40 to 70 °C. google.com The choice of solvent can influence reaction rates and selectivity. Solvents like tetrahydrofuran (B95107) (THF), toluene, and methanol (B129727) are commonly used. semanticscholar.orggoogle.com In some cases, biphasic solvent systems are employed to facilitate product isolation. google.com

Purification of the final products is essential to obtain compounds of high purity. Recrystallization is a widely used technique for purifying solid derivatives of this compound. epo.orggoogle.com A variety of solvents and solvent mixtures can be used for recrystallization, including alkanes (e.g., hexane), ethers (e.g., THF), esters, alcohols (e.g., methanol), and water. epo.orggoogle.com The purification process often involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. epo.org The product is then typically collected by filtration, washed with a cold solvent, and dried. semanticscholar.orgepo.org

Table 4: Common Solvents for Recrystallization

| Solvent Class | Examples | Reference |

| Alkanes | Hexane | epo.orggoogle.com |

| Ethers | Tetrahydrofuran (THF) | epo.orggoogle.com |

| Esters | - | google.com |

| Alcohols | Methanol | epo.orggoogle.com |

| Aromatic Hydrocarbons | Toluene | google.com |

| Water | Water | epo.orggoogle.com |

Advanced Spectroscopic and Structural Elucidation Techniques for Aminothiazole Carboxylic Acids

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including 5-aminothiazole-2-carboxylic acid and its derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of aminothiazole derivatives, the chemical shifts of the protons are indicative of their local electronic environment. For instance, the protons of the amino group typically appear as a broad singlet, while the thiazole (B1198619) ring protons have distinct chemical shifts. rsc.org The carboxylic acid proton, if present, is usually observed as a broad singlet at a downfield chemical shift, often in the range of 10-12 ppm.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms in the thiazole ring of derivatives have been observed at specific ppm ranges. For example, the carbon atom between the nitrogen and sulfur atoms of the aminothiazole moiety can exhibit a signal between 165.15 and 172.25 ppm. nih.gov In some derivatives, the carbonyl carbon of the carboxylic acid group can be found significantly downfield. nih.gov

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | ~10-12 (broad singlet) | |

| ¹H | Amino (-NH₂) | Broad singlet | rsc.org |

| ¹H | Thiazole Ring | Varies based on substitution | rsc.org |

| ¹³C | Carbonyl (-COOH) | Downfield | nih.gov |

| ¹³C | Thiazole Ring (C between N and S) | ~165-172 | nih.gov |

Analysis via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to the N-H, C=O, and O-H stretching vibrations.

The stretching vibrations for the amino group (NH₂) are typically observed around 3300 cm⁻¹. The carbonyl group (C=O) of the carboxylic acid gives a strong absorption band in the region of 1700 cm⁻¹. Furthermore, the O-H stretch of the carboxylic acid often appears as a broad band. Studies on related thiazole carboxylic acids have shown that intermolecular hydrogen bonding, particularly between the carboxylic acid and the thiazole nitrogen, can significantly influence the position and shape of the O-H and C=O bands. ulpgc.es In solid-state IR spectra of thiazole-2-carboxylic acid, broad bands in the O-H region are attributed to strong O-H---N intermolecular associations. ulpgc.es

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | ~3300 | |

| Carboxylic Acid (C=O) | C=O Stretch | ~1700 | |

| Carboxylic Acid (O-H) | O-H Stretch | Broad band | ulpgc.es |

Utilization of Mass Spectrometry

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact molecular weight, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum gives valuable structural information. For carboxylic acids, a common fragmentation pathway involves the loss of a water molecule (M-18) or the carboxyl group (M-45). libretexts.org In the case of aminothiazole derivatives, fragmentation may also involve cleavage of the thiazole ring or loss of the amino group. The fragmentation of deprotonated carboxylic acids often leads to decarboxylation. researchgate.net

X-ray Diffraction Analysis of Molecular and Co-crystal Structures

X-ray diffraction analysis provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific single-crystal X-ray structure for this compound was not found in the provided search results, studies on related aminothiazole derivatives and their co-crystals with other carboxylic acids offer significant insights. uq.edu.aunih.gov

These studies reveal that aminothiazoles readily form co-crystals with carboxylic acids, often involving proton transfer to form a salt. uq.edu.aunih.gov The hydrogen bonding patterns are a dominant feature, with common motifs including dimer associations between the carboxylate groups and the amine/heterocyclic nitrogen sites. uq.edu.aunih.gov These interactions create extended hydrogen-bonded networks. uq.edu.au The analysis of these co-crystal structures provides valuable information on the potential intermolecular interactions that this compound can engage in.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system. The thiazole ring, being a heterocyclic aromatic system, exhibits characteristic UV absorption bands. The position and intensity of these bands can be influenced by the nature and position of substituents on the ring.

Computational Chemistry and Theoretical Investigations of Aminothiazole Carboxylic Acid Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a powerful quantum mechanical method to investigate the electronic structure and geometric parameters of molecular systems. researchgate.netmdpi.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p) or 6-31G*, are utilized to determine optimized molecular geometries, bond lengths, bond angles, and dihedral angles of 5-aminothiazole-2-carboxylic acid and its derivatives. researchgate.netnih.govorientjchem.org These calculations are foundational for understanding the molecule's stability and conformational preferences. nih.gov

For instance, DFT studies on aminothiazole derivatives have been used to explore their optimized geometrical structures and confirm their stability through frequency calculations, where the absence of negative eigenvalues indicates a true energy minimum on the potential energy surface. nih.gov The method allows for the precise calculation of electronic properties that are crucial for understanding the molecule's behavior. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map uses a color spectrum to represent the electrostatic potential on the molecular surface. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, prone to nucleophilic attack. nih.govmdpi.com Green and yellow represent intermediate potential values. nih.gov

In studies of aminothiazole derivatives, MEP analysis has revealed that negative electrostatic potential is often localized on oxygen atoms, while positive potential is concentrated around nitrogen and sulfur atoms. nih.gov This information is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and how a molecule might interact with a biological target. nih.govmdpi.com The distribution of electrostatic potential can suggest how a molecule might bind within a receptor's active site, providing insights for drug design. nih.gov

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com In the context of aminothiazole derivatives, FMO analysis helps in estimating global reactivity parameters, which can signify the bioactive nature of these compounds. nih.gov For example, studies have shown that substitutions on the 2-anilinothiazole scaffold have a minimal effect on the HOMO-LUMO energy gap. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Properties of Benzothiazole (B30560) Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Compound 1 | - | - | 4.46 - 4.73 |

| Compound 4 | - | - | 4.46 |

Molecular Docking Simulations for Putative Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to simulate the interaction between a ligand, such as a this compound derivative, and the binding site of a target protein. researchgate.netresearchgate.net The results of docking studies are often expressed as a docking score, which estimates the binding affinity. nih.gov

These simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site of the protein. nih.govnih.gov For example, molecular docking studies on 2-aminothiazole (B372263) derivatives have been used to investigate their binding mechanisms with various protein targets, including cyclin-dependent kinase 5 (CDK5) and Hec1/Nek2. nih.govnih.gov The insights gained from these simulations are crucial for understanding the structure-activity relationships and for the rational design of more potent inhibitors. nih.gov

Quantitative Structure-Activity/Metabolism Relationship (QSAR/SMR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. youtube.comnih.gov These models are developed by finding a correlation between calculated molecular descriptors (physicochemical, steric, electronic, etc.) and the experimentally determined activity. nih.govfrontiersin.orglaccei.org

QSAR studies on aminothiazole derivatives have been successfully employed to identify key structural features responsible for their inhibitory activities against various targets, such as p56(Lck) kinase and aurora kinase. nih.govacs.org By generating statistically robust models, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. frontiersin.orgacs.org These models can also provide insights into the mechanism of action by highlighting the molecular properties that are most influential for the desired biological effect. nih.govjocpr.com

Pharmacological and Biological Research Applications of Aminothiazole Carboxylic Acid Derivatives in Vitro Studies

Antimicrobial Activity Profile

The antimicrobial properties of 5-aminothiazole-2-carboxylic acid derivatives are a key area of research, with studies demonstrating a range of activities against bacteria, fungi, and mycobacteria.

Derivatives of this compound have shown notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain ureas of 2-aminothiazole (B372263) have been identified as potent inhibitors of Gram-positive bacteria growth. nih.gov

Research has demonstrated the efficacy of these compounds against common pathogens. One study reported that newly synthesized aminothiazole derivatives exhibited antibacterial activity against Escherichia coli and Bacillus subtilis. researchgate.net Another investigation involving 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids, synthesized from 2-aminothiazole derivatives, found that specific compounds displayed bacteriostatic activity against the Gram-positive bacterium Bacillus subtilis ATCC 6633 strain. osi.lv Furthermore, some 2-aminothiazole derivatives have been evaluated for their activity against Staphylococcus aureus, with certain compounds showing moderate bacteriostatic or bactericidal effects. researchgate.net

Interactive Data Table: Antibacterial Efficacy of this compound Derivatives

| Derivative Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Ureas of 2-aminothiazole | Staphylococcus aureus | Growth inhibition | nih.gov |

| Substituted aminothiazoles | Escherichia coli | Antibacterial activity | researchgate.net |

| Substituted aminothiazoles | Bacillus subtilis | Antibacterial activity | researchgate.net |

| 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids | Bacillus subtilis ATCC 6633 | Bacteriostatic activity | osi.lv |

In addition to their antibacterial action, derivatives of this compound have been investigated for their potential against fungal pathogens, particularly Candida albicans. A study focused on the synthesis of 2-amino-4,5-diarylthiazole derivatives revealed that some of these compounds exhibited moderate anti-Candida albicans activity. nih.govmdpi.com One specific derivative, after a demethylation process, showed anti-Candida albicans activity with a Minimum Inhibitory Concentration (MIC80) of 9 μM, which is comparable to the antifungal drug fluconazole. nih.govmdpi.com

Other research has also highlighted the antifungal potential of this class of compounds. Some derivatives have been synthesized and tested for their in vitro antifungal effect against C. albicans. mdpi.com The results from these studies suggest that the 2-aminothiazole scaffold is a promising starting point for the development of new antifungal agents. mdpi.comnih.gov

A significant area of research for this compound derivatives is their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several studies have identified this class of compounds as having potent antitubercular properties. nih.govmedchemexpress.com

Research into 2-aminothiazole analogs has shown that they can achieve sub-micromolar minimum inhibitory concentrations (MICs) against M. tuberculosis. nih.govmedchemexpress.com One study identified 2-aminothiazole-4-carboxylate derivatives as active against Mycobacterium tuberculosis H37Rv with an MIC as low as 0.06 µg/ml (240 nM). ucl.ac.uk Furthermore, some of these compounds have been found to be bactericidal, leading to complete sterilization of M. tuberculosis cultures within seven days. nih.gov The mechanism of action for some of these derivatives does not appear to involve iron chelation. nih.govmedchemexpress.com

An important aspect of antimicrobial drug development is understanding and overcoming resistance mechanisms. Research into certain 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides has shown that these compounds have a low propensity to be substrates of efflux pumps in Mycobacterium tuberculosis. nih.gov This is a significant finding, as efflux pumps are a common mechanism by which bacteria expel antibiotics, leading to drug resistance. The ability of these derivatives to evade this resistance mechanism makes them promising candidates for further development. nih.gov

Anticancer Research Investigations

The 2-aminothiazole scaffold is a core component of several clinically used anticancer drugs, which has spurred extensive research into the anticancer potential of its derivatives, including those of this compound. nih.gov

Derivatives of this compound have demonstrated significant antiproliferative effects against a variety of human cancer cell lines in vitro.

A series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were synthesized and evaluated for their anticancer activity. mdpi.comnih.gov One compound from this series, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, exhibited high antiproliferative potency on human K563 leukemia cells, with an IC50 value of 16.3 µM, which is comparable to the established anticancer drug dasatinib (B193332) (IC50 = 11.08 µM). nih.govnih.gov However, this compound was less active against breast (MCF-7) and colon (HT-29) carcinoma cells, with IC50 values of 20.2 µM and 21.6 µM, respectively, and inactive against another breast cancer cell line (MDA-MB 231). nih.govnih.gov This suggests a degree of selectivity in its cytotoxic action.

Further studies on amino acid conjugates of aminothiazole have also shown promising results. One such derivative proved to be the most active compound in both parent (A2780) and cisplatin-resistant (A2780CISR) ovarian cancer cell lines, with IC50 values of 15.57 µM and 11.52 µM, respectively. nih.govresearchgate.net

Interactive Data Table: In Vitro Antiproliferative Effects of this compound Derivatives

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K563 (leukemia) | 16.3 | nih.govnih.gov |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | MCF-7 (breast) | 20.2 | nih.govnih.gov |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | HT-29 (colon) | 21.6 | nih.govnih.gov |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | MDA-MB 231 (breast) | Inactive | nih.govnih.gov |

| Dasatinib | K563 (leukemia) | 11.08 | nih.gov |

| Dasatinib | MCF-7, HT-29, MDA-MB 231 | < 1 | nih.gov |

| Aminothiazole amino acid conjugate (S3c) | A2780 (ovarian) | 15.57 | nih.govresearchgate.net |

Targeted Inhibition of Kinases (e.g., CDK2, PI3K, Src, Abl)

Derivatives of this compound are prominent as kinase inhibitors, a class of drugs that block enzymes crucial for cancer cell growth and proliferation. The 2-aminothiazole structure serves as a novel template for inhibitors of the Src family of kinases. nih.gov

Research has led to the development of potent inhibitors for several key kinases:

Src and Abl Kinase: Dasatinib, a well-known anticancer drug, is built on a 2-aminothiazole-5-carboxamide framework. nih.govresearchgate.net It is a potent inhibitor of both Src and Abl kinases. nih.gov Analogs of Dasatinib have been synthesized that also show potent inhibition of these kinases, with some demonstrating greater antiproliferative activity against specific cancer cell lines than the parent drug. researchgate.net For instance, a Dasatinib-L-arginine conjugate (Das-R, 7) exhibited IC₅₀ values of less than 0.25 nM and less than 0.45 nM against Src and Abl kinases, respectively. nih.gov

CDK2: High-throughput screening identified 2-aminothiazole derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.gov Subsequent optimization led to the synthesis of over 100 derivatives with IC₅₀ values in the nanomolar range (1-10 nM), which displayed broad-spectrum antiproliferative activity against various tumor cells. nih.gov

PI3K: The 2-aminothiazole scaffold is also a component of Alpelisib, a known PI3K inhibitor. nih.gov Researchers have designed and synthesized series of benzothiazole (B30560) and thiazole-based derivatives targeting PI3K and mTORC1. nih.gov

Table 1: In Vitro Kinase Inhibition by this compound Derivatives

| Derivative | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Dasatinib-L-arginine conjugate (Das-R, 7) | Src | <0.25 nM | nih.gov |

| Dasatinib-L-arginine conjugate (Das-R, 7) | Abl | <0.45 nM | nih.gov |

| Dasatinib-L-arginine conjugate (Das-R, 7) | Csk | 4.4 nM | nih.gov |

| Dasatinib-C₁₀ conjugate (18) | Src | 35 nM | nih.gov |

| Dasatinib-C₁₀ conjugate (18) | Csk | 3.2 µM | nih.gov |

| Optimized CDK2 Inhibitor (e.g., compound 16b) | CDK2 | 1-10 nM | nih.gov |

Mechanistic Studies on Apoptosis and Angiogenesis (in vitro cellular assays)

Beyond direct kinase inhibition, the anticancer effects of these derivatives are also studied through their ability to induce programmed cell death (apoptosis) and inhibit the formation of new blood vessels (angiogenesis).

Apoptosis: In vitro studies have shown that CDK2 inhibitors based on the 2-aminothiazole scaffold can trigger rapid apoptosis in cancer cells, such as the A2780 ovarian carcinoma cell line. nih.gov The development of semisynthetic agents from natural phenolic acids has also been explored, with some derivatives showing potent induction of apoptosis in Caco-2 colon cancer cells. mdpi.com

Angiogenesis: The 2-aminothiazole structure is recognized as a valuable scaffold for creating agents that inhibit angiogenesis, a critical process for tumor growth and metastasis. nih.gov

Design of Analogs Mimicking Known Anticancer Drugs (e.g., Dasatinib)

A significant area of research involves the rational design and synthesis of analogs of established anticancer drugs like Dasatinib. The primary goals are to enhance potency, improve selectivity for specific cancer cell lines, and overcome drug resistance. researchgate.netnih.gov

A series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of Dasatinib. nih.gov This work led to the identification of compound 6d (N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide), which showed high antiproliferative potency against human K563 leukemia cells, comparable to Dasatinib. nih.gov However, its activity was significantly lower against breast (MCF-7) and colon (HT-29) cancer cells, highlighting the role of the pyrimidin-4-ylamino core of Dasatinib in its broader anti-tumor activity. nih.gov

Another study reported the synthesis of Dasatinib analogues where the side chain was modified with various carboxylic acids. researchgate.net Analogues incorporating lactic acid, mandelic acid, leucine, and proline demonstrated promising antiproliferative activity against K562 and Baf3/T315 leukemia cell lines, in some cases exceeding the activity of Dasatinib itself. researchgate.net

Table 2: Antiproliferative Activity of Dasatinib and its Analogs

| Compound | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Dasatinib | K563 (Leukemia) | 11.08 µM | nih.gov |

| MCF-7 (Breast) | <1 µM | nih.gov | |

| HT-29 (Colon) | <1 µM | nih.gov | |

| MDA-MB-231 (Breast) | <1 µM | nih.govnih.gov | |

| Compound 6d | K563 (Leukemia) | 16.3 µM | nih.gov |

| MCF-7 (Breast) | 20.2 µM | nih.govnih.gov | |

| HT-29 (Colon) | 21.6 µM | nih.govnih.gov |

Antioxidant Activity Assessment

Aminothiazole derivatives have been recognized for their antioxidant properties, which are critical in combating oxidative stress implicated in numerous diseases. nih.govnih.gov Their ability to scavenge free radicals and protect against oxidative damage has been evaluated through various in vitro assays.

Free Radical Scavenging Assays

The antioxidant capacity of these compounds is frequently measured by their ability to neutralize stable free radicals in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. nih.govnih.gov

DPPH Assay: In one study, aminothiazole derivatives with a 4-fluorophenyl substituent (compound 6b ) showed a very high DPPH radical-scavenging ability of 83.63%, which was significantly higher than the standard antioxidant BHT (45.14%). nih.gov Another series of thiazolyl-polyphenolic compounds also demonstrated potent activity, with compounds 7j (2,3,4-trihydroxybenzylidene fragment) and 7d (3,4-dihydroxybenzylidene fragment) being the most active. mdpi.com

ABTS Assay: A dendrodoine (B1201844) analogue, which is an aminothiazole derivative, showed an ability to inhibit ABTS radical formation. nih.gov In a separate study, thiazolyl-polyphenolic compounds were also evaluated using the ABTS assay, confirming their antiradical activity. mdpi.com

Other Assays: The ferric reducing antioxidant power (FRAP) assay is another method used. nih.gov Compounds with 4-chlorophenyl (6c ), phenyl (6a ), and 4-fluorophenyl (6b ) substituents demonstrated high reducing power, with values of 123.20 µmol/L, 114.18 µmol/L, and 111.83 µmol/L, respectively, compared to 67.73 µmol/L for BHT. nih.gov

Table 3: In Vitro Free Radical Scavenging Activity of Aminothiazole Derivatives

| Derivative | Assay | Result | Reference |

|---|---|---|---|

| Compound 6b (4-fluorophenyl substituent) | DPPH | 83.63% inhibition | nih.gov |

| Compound 6a (4-phenyl substituent) | DPPH | 52.04% inhibition | nih.gov |

| BHT (Standard) | DPPH | 45.14% inhibition | nih.gov |

| Compound 6c (4-chlorophenyl substituent) | FRAP | 123.20 µmol/L Fe²⁺ | nih.gov |

| Compound 6a (4-phenyl substituent) | FRAP | 114.18 µmol/L Fe²⁺ | nih.gov |

| Dendrodoine Analogue (3.07 µM) | ABTS | Equivalent to 0.17 µM Trolox | nih.gov |

| Dendrodoine Analogue (3.07 µM) | FRAP | Equivalent to 110 µM Trolox | nih.gov |

| Dendrodoine Analogue (3.07 µM) | Hydroxyl Radical Scavenging | 84% protection | nih.gov |

| Dendrodoine Analogue (3.07 µM) | NO Radical Scavenging | 20% scavenging | nih.gov |

Evaluation of Oxidative Damage Mitigation in In Vitro Systems

Beyond scavenging free radicals, aminothiazole derivatives have shown a protective effect against oxidative damage to biological macromolecules.

In one study, an aminothiazole derivative demonstrated a concentration-dependent protective effect on pBR322 plasmid DNA against damage induced by hydrogen peroxide (H₂O₂). nih.gov The same compound also protected red blood cell (RBC) cellular membranes from free radical-induced damage. nih.gov At a concentration of 18.44 µM, this derivative exhibited radical scavenging activity and a protective effect greater than the standards, ascorbic acid and trolox. nih.gov Mechanistic studies have also shown that these derivatives can inhibit lipid peroxidation and protein oxidation induced by free radical generators. nih.gov

Anti-inflammatory Properties

The 2-aminothiazole scaffold is a key feature in compounds possessing anti-inflammatory activity. nih.govmdpi.com Research has demonstrated that derivatives can modulate inflammatory pathways.

For example, an analog of Dasatinib, compound 12m , was shown to be orally effective in reducing the production of the pro-inflammatory cytokine TNF-alpha in an acute mouse model of inflammation. nih.gov It achieved 90% inhibition of LPS-induced TNF-alpha production when dosed orally. nih.gov Furthermore, this compound was effective in a chronic model of adjuvant-induced arthritis in rats. nih.gov Other research has focused on developing novel thiazole (B1198619) derivatives and evaluating their in vitro anti-inflammatory activity against lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophage cells. researchgate.net These findings underscore the potential of this compound derivatives as templates for new anti-inflammatory drugs. nih.gov

Antiviral Efficacy Studies

Derivatives of aminothiazole have demonstrated notable antiviral properties in various research settings. mdpi.comelsevierpure.comresearchgate.net Studies have highlighted their potential as scaffolds for developing new antiviral agents, particularly against influenza and human immunodeficiency virus (HIV). mdpi.comnih.govnih.gov

A series of novel substituted aminothiazole compounds were synthesized and evaluated for their antiviral activity against the influenza A/Puerto Rico/8/34 (H1N1) strain. mdpi.com Several of these derivatives showed significant, structure-dependent antiviral effects. For instance, compounds featuring 4-chlorophenyl, 4-trifluoromethylphenyl, phenyl, 4-fluorophenyl, and 4-cyanophenyl substituents on the thiazole ring were effective. elsevierpure.comresearchgate.net The compound with a 4-trifluoromethylphenyl substituent, in particular, exhibited antiviral activity at a 100 µM concentration that was comparable or even superior to the standard antiviral drugs oseltamivir (B103847) and amantadine. mdpi.comnih.gov This suggests that the electronic properties and positioning of substituents on the thiazole ring are crucial for antiviral potency.

In the context of antiretroviral research, bifunctional aminothiazoles have been designed to target the HIV-1 nucleocapsid (NC) protein. nih.gov These inhibitors were engineered to interact with two key sites on the NC protein: the hydrophobic pocket and the N-terminal domain. nih.gov Most of these synthesized compounds displayed good antiviral activity, with IC₅₀ values ranging from 0.3 to 37 µM in a single-cycle infection assay. nih.gov Structure-activity relationship (SAR) studies indicated that the phenylaminothiazole moiety is a privileged structure for binding to the hydrophobic pocket of the NC protein. nih.gov

Table 1: Antiviral Activity of Selected Aminothiazole Derivatives

| Compound Derivative | Virus Targeted | Key Findings | Reference |

|---|---|---|---|

| Aminothiazole with 4-trifluoromethylphenyl substituent | Influenza A (H1N1) | Showed antiviral activity significantly higher than oseltamivir at 100 µM. | mdpi.com |

| Aminothiazole with 4-cyanophenyl substituent | Influenza A (H1N1) | Demonstrated notable antiviral effects. | elsevierpure.comresearchgate.net |

| Bifunctional Aminothiazoles (e.g., Compound 1) | HIV-1 | Exhibited enhanced efficacy compared to parent compounds, with IC₅₀ values as low as 0.3 µM. | nih.gov |

| Aminopyridine-containing derivative (Compound 17) | HIV-1 | Showed good antiviral activity in the low micromolar range and improved water solubility. | nih.gov |

Broad Spectrum Enzyme Inhibition Studies

The aminothiazole scaffold is a recurring motif in the design of various enzyme inhibitors. nih.govnih.gov Research has shown that derivatives of 2-aminothiazole can effectively inhibit several metabolic enzymes, including carbonic anhydrases (CA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov For example, 2-amino-4-(4-chlorophenyl)thiazole was a potent inhibitor of human CA I with a Kᵢ of 0.008 µM, while 2-amino-4-(4-bromophenyl)thiazole (B182969) was the most effective inhibitor against hCA II, AChE, and BChE with Kᵢ values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively. nih.gov

A significant area of research has been the development of aminothiazole derivatives as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. nih.gov 2-Aminothiazole-4-carboxylic acids (AtCs) have been identified as potent, broad-spectrum inhibitors of B1, B2, and B3 subclass MBLs. nih.gov These compounds were designed to mimic the binding features of hydrolyzed carbapenems, a class of β-lactam antibiotics. nih.gov The research demonstrated that AtCs could restore the effectiveness of meropenem (B701) against MBL-producing bacterial isolates. nih.gov Similarly, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have also been reported as novel MBL inhibitors. nih.gov

Table 2: Metallo-β-lactamase (MBL) Inhibition by Aminothiazole Derivatives

| Inhibitor Class | MBL Subclasses Targeted | Mechanism/Key Feature | Reference |

|---|---|---|---|

| 2-Aminothiazole-4-carboxylic acids (AtCs) | B1, B2, B3 | Mimics the anchor pharmacophore features of carbapenem (B1253116) hydrolysate binding. | nih.gov |

| 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids | Not specified | Novel MBL inhibitors identified through screening. | nih.gov |

The efficacy of aminothiazole-carboxylic acid derivatives as inhibitors is rooted in their specific molecular interactions with target enzymes and receptors. Molecular docking and crystallographic studies have provided detailed insights into these binding modes.

For MBL inhibitors, crystallographic analysis revealed that 2-aminothiazole-4-carboxylic acids bind to the active sites of B1, B2, and B3 MBLs in a manner that resembles the binding of carbapenem products. nih.gov This common binding mode across different MBL subclasses explains their broad-spectrum activity. nih.gov

In the case of prolyl oligopeptidase (PREP), a series of 5-aminothiazole-based ligands were found to be potent modulators of the protein-protein interaction (PPI) functions of PREP, while being only weak inhibitors of its proteolytic activity. nih.gov Molecular modeling and point mutation studies identified a new binding site on PREP, distinct from the active site, which is crucial for modulating its PPI-mediated functions. nih.gov

For HIV-1 NC protein inhibitors, NMR spectroscopy and molecular modeling were used to understand the ligand-target interactions. nih.gov These studies showed that bifunctional inhibitors could simultaneously bind to the hydrophobic pocket and the N-terminal region of the NC protein. nih.gov

In studies of 2-aminothiazole derivatives as inhibitors of metabolic enzymes, molecular docking analyses predicted the binding energies and interactions with the active sites of carbonic anhydrase and cholinesterases. nih.gov For instance, 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole (B1298763) showed high inhibitory potency in silico with estimated binding energies of -7.61 kcal/mol for hCA II and -7.86 kcal/mol for AChE. nih.gov

Mechanistic Elucidation of Biological Activities and Target Identification for Aminothiazole Carboxylic Acid Derivatives

Investigations into Binding Affinities with Biological Macromolecules

The biological activity of 5-aminothiazole-2-carboxylic acid derivatives is fundamentally linked to their ability to bind with high affinity to specific macromolecules, primarily enzymes such as protein kinases. These kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of diseases like cancer. nih.govrsc.org

One of the most prominent examples of a drug class derived from this scaffold is the kinase inhibitors. For instance, derivatives of 2-amino-thiazole-5-carboxylic acid phenylamide were designed based on the structure of the potent anticancer drug dasatinib (B193332). nih.govnih.gov Biological evaluations of these compounds revealed significant binding affinities and potent inhibitory activities. A notable derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (a phenylamide derivative of 2-aminothiazole-5-carboxylic acid), demonstrated a strong antiproliferative effect on human K562 leukemia cells with an IC₅₀ value of 16.3 µM, which is comparable to that of dasatinib (IC₅₀ = 11.08 µM) in the same assay. nih.govnih.gov

Furthermore, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as potent inhibitors of protein kinase CK2. rsc.org Through virtual screening and subsequent in vitro testing, one such derivative was found to exhibit an IC₅₀ value of 0.4 μM, highlighting its strong binding affinity for this particular kinase. rsc.org The 2-aminothiazole (B372263) scaffold has also been utilized to develop allosteric modulators of protein kinase CK2, which bind to a site distinct from the ATP-binding pocket, known as the αD pocket. nih.gov While many known CK2 inhibitors like CX-4945 (Silmitasertib) are ATP-competitive, the development of allosteric inhibitors from the 2-aminothiazole class represents a novel approach to achieving selectivity. nih.gov

The binding affinity of these compounds is often influenced by substitutions at various positions on the thiazole (B1198619) ring. For example, introducing a phenyl group at the C4-position or a bromo group at the C5-position of the thiazole core has been shown to impact potency against tumor cells. nih.gov

| Compound Class | Target Macromolecule | Key Findings | IC₅₀ Values |

| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | Bcr-Abl Kinase (in K562 cells) | Designed based on dasatinib, showing potent antiproliferative activity. nih.govnih.gov | 16.3 µM for a lead compound nih.gov |

| 1,3-Thiazole-5-carboxylic acid derivatives | Protein Kinase CK2 | Identified through virtual screening as potent inhibitors. rsc.org | 0.4 µM for a lead compound rsc.org |

| 2-Aminothiazole derivatives | Protein Kinase CK2 (allosteric site) | Act as novel allosteric modulators binding to the αD pocket. nih.gov | 7 µM for CAM4712 (an αD pocket ligand) nih.gov |

Delineation of Molecular Mechanisms of Action through In Vitro Biochemical Approaches

In vitro biochemical assays are essential for elucidating the precise molecular mechanisms by which this compound derivatives exert their biological effects. These studies have largely focused on their role as enzyme inhibitors, particularly targeting protein kinases involved in cancer progression. nih.govrsc.org

The primary mechanism for many aminothiazole-based kinase inhibitors is competitive inhibition at the ATP-binding site. nih.gov However, as research has progressed, more complex mechanisms have been uncovered. For example, a series of 2-aminothiazole derivatives were identified as selective allosteric modulators of protein kinase CK2. nih.gov This is significant because allosteric inhibitors can offer greater selectivity compared to traditional ATP-competitive inhibitors, which often suffer from off-target effects due to the high conservation of the ATP-binding pocket across the kinome. nih.gov

The anticancer activity of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has been directly linked to their inhibitory effect on specific cell lines. mdpi.com Synthesized as analogs of dasatinib, these compounds demonstrated potent anti-proliferative effects against human K562 leukemia cells. mdpi.com The mechanism involves inhibiting the Bcr-Abl tyrosine kinase, a key driver in this type of leukemia. However, these derivatives showed significantly less activity against mammary (MCF-7, MDA-MB-231) and colon (HT-29) carcinoma cells, indicating a selective mechanism of action. nih.gov This selectivity suggests that the pyrimidin-4-ylamino core present in dasatinib, but absent in these analogs, is crucial for broad-spectrum anti-tumor activity against non-leukemia cell lines. nih.gov

In another context, a novel 2-phenylthiazole-4-carboxylic acid scaffold was identified as a potent inhibitor of xanthine (B1682287) oxidase (XO), an enzyme that plays a key role in the production of uric acid. nih.gov The lead compound from this series, compound 8 , showed an IC₅₀ of 48.6 nM and demonstrated a hypouricemic effect in a mouse model of hyperuricemia. nih.gov This indicates that the thiazole carboxylic acid scaffold can be tailored to inhibit enzymes outside of the kinase family.

The 2-aminobenzothiazole (B30445) scaffold, a related structure, has also been extensively studied. Derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.gov One such derivative, featuring chlorophenyl and 6-methylbenzothiazole (B1275349) motifs, inhibited VEGFR-2 with an IC₅₀ of 0.6 μM and effectively reduced capillary-like tube formation by human umbilical vein endothelial cells (HUVECs). nih.gov This demonstrates that the core thiazole structure can be part of a larger pharmacophore that targets critical pathways in tumor growth and metastasis.

| Derivative Class | Mechanism of Action | Target Pathway/Enzyme | Biological Outcome |

| 2-Aminothiazole Derivatives | Allosteric Modulation | Protein Kinase CK2 | Selective inhibition, potential for reduced off-target effects. nih.gov |

| 2-Amino-thiazole-5-carboxylic acid phenylamides | Kinase Inhibition | Bcr-Abl Tyrosine Kinase | Selective antiproliferative activity against K562 leukemia cells. nih.govmdpi.com |

| 2-Phenylthiazole-4-carboxylic acid Derivatives | Enzyme Inhibition | Xanthine Oxidase (XO) | Reduction of uric acid production. nih.gov |

| 2-Aminobenzothiazole Derivatives | Kinase Inhibition | VEGFR-2 | Anti-angiogenic effects, inhibition of capillary formation. nih.gov |

Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Analysis for Lead Optimization

Structure-Activity Relationship (SAR) studies are pivotal for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR analyses have provided clear guidance for chemical modifications. researchgate.netijper.org

In the development of 2-aminothiazole derivatives as antimycobacterial agents, a range of substitutions at the 2-, 4-, and 5-positions of the thiazole ring were explored. researchgate.net These studies help in identifying the key functional groups responsible for the biological activity. Similarly, in the context of anticancer agents, SAR studies on 2-amino-thiazole-5-carboxylic acid phenylamide derivatives revealed that while the core scaffold is effective against leukemia cells, the broader anticancer profile of a drug like dasatinib is attributable to other parts of its structure. nih.gov

Key SAR insights for aminothiazole derivatives include:

Substitution on the Thiazole Ring : The introduction of an aromatic group at the 4- or 5-position of the thiazole ring generally enhances antitumor activity compared to aliphatic substitutions. nih.gov

Acylamino Side Chain : The length of the acyl chain attached to the 2-amino group can influence activity. For example, a 3-propanamido function was found to improve antitumor activity more than a 2-acetamido moiety. nih.gov

Amide Linker : In a series of 2-aminothiazole-5-carbamides, the carboxanilide side chain at the C5 position was identified as significant for the cytostatic effect on the K562 human chronic myeloid leukemia cell line. nih.gov

Structure-Metabolism Relationship (SMR) analysis, which examines how a compound's structure affects its metabolic fate, is also crucial for lead optimization. nih.gov While specific SMR studies on this compound are not extensively detailed in the provided context, general principles apply. The carboxylic acid group, for instance, is a site for metabolic conjugation (e.g., glucuronidation), which can affect the compound's half-life and clearance. Modifications to this group or its bioisosteric replacement can be a key strategy to improve pharmacokinetic properties. nih.gov For example, replacing a metabolically liable ester group with a more stable oxazole (B20620) moiety was a successful strategy in stabilizing aminothiazole-based CDK2 inhibitors. audreyli.com

| Structural Modification | Position | Effect on Biological Activity |

| Aromatic Substitution | C4 or C5 of Thiazole | Enhanced antitumor activity. nih.gov |

| Acyl Chain Length at 2-Amino Group | C2 of Thiazole | Longer chains (e.g., 3-propanamido) can improve activity over shorter ones. nih.gov |

| Carboxanilide Side Chain | C5 of Thiazole | Important for cytostatic effects in leukemia cells. nih.gov |

| Ester to Oxazole Replacement | Side Chain | Increased metabolic stability of CDK2 inhibitors. audreyli.com |

Bioisosteric Replacements and Scaffold Derivatization as Rational Design Strategies

Rational drug design often employs bioisosteric replacement and scaffold derivatization to enhance a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. drughunter.com

Bioisosteric Replacements: Bioisosteres are functional groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. drughunter.com The carboxylic acid moiety is a common target for bioisosteric replacement to improve properties like cell permeability and oral bioavailability. drughunter.com Classical and non-classical bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and various acidic heterocycles like 3-hydroxyisoxazole. drughunter.comnih.gov For instance, the tetrazole ring is a well-known non-classical bioisostere for a carboxylic acid, maintaining comparable acidity while offering greater lipophilicity. drughunter.com In the context of this compound, replacing the carboxylic acid could be a strategy to modulate its pharmacokinetic profile or to alter its binding interactions within a target protein.

In a broader sense, the replacement of one heterocyclic core with another is also a form of bioisosteric replacement. For example, in the development of EGFR inhibitors, replacing a 2-aminobenzothiazole scaffold with a 2-aminothiazole motif was found to severely impair antiproliferative activity, highlighting the critical role of the benzothiazole (B30560) scaffold in that specific series. nih.gov

Scaffold Derivatization: Scaffold derivatization involves the systematic chemical modification of a core molecular structure to explore the chemical space around it and optimize its properties. advion.com The 2-aminothiazole-5-carboxylic acid scaffold has been extensively derivatized to create libraries of compounds for screening. nih.govmdpi.com

A common strategy involves converting the carboxylic acid to an amide. For example, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were synthesized by reacting the core acid with various anilines. mdpi.comnih.gov Further derivatization involved adding different side chains to the 2-amino group, such as a 2-(4-methylpiperazin-1-yl)acetamido group, which led to the potent dasatinib-like analog mentioned earlier. nih.gov

Another example of scaffold derivatization is the synthesis of 4,5-substituted-2-aminothiazoles. mdpi.com This can be achieved by reacting acetophenones or cyclohexanone (B45756) with thiourea (B124793), followed by acylation of the 2-amino group to introduce diverse functionalities. mdpi.com These strategies allow for a thorough exploration of the SAR and the fine-tuning of a compound's activity towards a specific biological target.

Applications As Key Building Blocks and Chemical Intermediates in Research and Development

Utility in the Synthesis of Diverse Heterocyclic Compounds

The reactive nature of 5-aminothiazole-2-carboxylic acid and its derivatives, such as ethyl 2-aminothiazole-5-carboxylate, makes them valuable precursors for the construction of various heterocyclic systems. The presence of an amino group and a carboxylic acid (or its ester) on the thiazole (B1198619) ring allows for a range of chemical modifications, leading to the formation of fused heterocyclic structures and other complex molecules. nih.govijpsr.com

Research has demonstrated the use of 2-aminothiazole (B372263) derivatives in the synthesis of several classes of heterocyclic compounds. For instance, they serve as starting materials for the preparation of pyran derivatives. ijpsr.comgoogle.com The synthesis can involve the reaction of 3-ethoxyacryloyl chloride with an appropriate aniline, followed by treatment with N-bromosuccinimide to form an intermediate which, upon addition of thiourea (B124793), yields a 2-amino-thiazole-5-carboxylic acid phenylamide. ijpsr.com This intermediate can then be further reacted to produce pyran-based structures. google.com

Furthermore, 2-aminothiazole derivatives are instrumental in the synthesis of fused heterocyclic systems. One such example is the formation of thiazolo[4,5-d]pyridazinones . This is achieved by reacting methyl 5-aroyl-2-aminosubstituted-thiazol-4-carboxylates with hydrazine. epo.org Similarly, the synthesis of thiazolo[5,4-b]pyridines has been accomplished using 2-aminothiazole precursors. google.com These examples underscore the role of this compound derivatives as versatile building blocks for accessing a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Beyond these, the reactivity of the 2-amino group allows for the construction of other heterocyclic systems. For example, cyclization of certain aminothiazole derivatives with reagents like 1,2-ethylenediamine can yield pyrazines , while reaction with thioglycolic acid can produce thiazinediones . google.com The ability to readily participate in these cyclization reactions makes this compound a valuable starting point for generating molecular diversity.

Table 1: Examples of Heterocyclic Compounds Synthesized from this compound Derivatives

| Starting Material Derivative | Reagents | Resulting Heterocycle | Reference |

| 2-Amino-thiazole-5-carboxylic acid phenylamide | Malononitrile, Substituted Benzaldehydes | Pyran | ijpsr.comgoogle.com |

| Methyl 5-aroyl-2-aminosubstituted-thiazol-4-carboxylates | Hydrazine | Thiazolo[4,5-d]pyridazinone | epo.org |

| 3-Amino-5-bromo-2-chloropyridine (to form aminothiazole) | Potassium thiocyanate, then further steps | Thiazolo[5,4-b]pyridine | google.com |

| Aminothiazole derivative | 1,2-ethylenediamine | Pyrazine | google.com |

| Aminothiazole derivative | Thioglycolic acid | Thiazinedione | google.com |

Integration into Complex Pharmacologically Active Molecules

The 2-aminothiazole moiety is a recognized pharmacophore present in numerous clinically significant drugs. derpharmachemica.com Consequently, this compound and its derivatives are crucial intermediates in the synthesis of various pharmacologically active molecules, particularly in the realm of oncology and anti-infective agents. nih.govderpharmachemica.com

A prominent example of its application is in the synthesis of Dasatinib (B193332) , a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). epo.org The synthesis of Dasatinib involves the use of ethyl 2-aminothiazole-5-carboxylate as a core intermediate. epo.org A common synthetic route involves the N-Boc protection of ethyl 2-aminothiazole-5-carboxylate, followed by hydrolysis of the ester and subsequent coupling with 2-chloro-6-methylaniline (B140736) to form a 2-N-Boc-aminothiazole-5-carboxamide. epo.org Alternatively, a more efficient method involves the chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot reaction with thiourea to yield the desired 2-aminothiazole-5-carboxamide intermediate. epo.org This key intermediate is then further elaborated to construct the final Dasatinib molecule.

In addition to Dasatinib, derivatives of this compound have been investigated for the development of other potential anti-tumor agents. For instance, a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of Dasatinib. nih.gov One of these compounds, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, demonstrated significant antiproliferative activity against human K562 leukemia cells. nih.gov

The utility of this scaffold extends to the synthesis of antibiotics as well. The oral cephem antibiotic Ceftibuten is another example of a pharmacologically active molecule that incorporates a 2-aminothiazole moiety, highlighting the broad applicability of these intermediates in drug discovery. nih.gov

Table 2: Pharmacologically Active Molecules Synthesized Using this compound Derivatives

| Intermediate Derived from this compound | Resulting Pharmacologically Active Molecule | Therapeutic Area | Reference |

| 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Dasatinib | Oncology (CML, ALL) | epo.org |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | Investigational Anti-tumor Agent | Oncology | nih.gov |

| 2-Aminothiazole moiety | Ceftibuten | Antibiotic | nih.gov |

Role in the Development of Novel Pharmaceutical and Agrochemical Intermediates

The chemical versatility of this compound extends beyond the direct synthesis of final drug products; it is also a key component in the generation of novel intermediates for both the pharmaceutical and agrochemical industries. google.com Aryl-substituted 2-amino-5-thiazole-carboxamides, derived from this compound, are recognized as important intermediates in the synthesis of various pharmaceutical active ingredients. google.com

In the pharmaceutical sector, these intermediates are crucial for building a library of compounds for structure-activity relationship (SAR) studies. For example, the synthesis of various 2-aminothiazole-5-carboxamides allows for the exploration of how different substituents on the amide nitrogen affect the biological activity of the final molecule. epo.org This systematic approach is fundamental to modern drug discovery, enabling the optimization of lead compounds to enhance efficacy and selectivity.

In the agrochemical field, 2-aminothiazole derivatives are known to be utilized as fungicides. While specific synthetic pathways for commercial fungicides starting directly from this compound are not extensively detailed in readily available literature, the broader class of 2-aminothiazole compounds is acknowledged for its fungicidal properties. This suggests that derivatives of this compound are valuable precursors for the development of new crop protection agents. The structural features of the 2-aminothiazole core can be modified to fine-tune the spectrum of activity and environmental profile of potential new fungicides.

Patent Landscape and Intellectual Property Trends in Aminothiazole Carboxylic Acid Research

Analysis of Patented Synthetic Routes and Methodologies

The economic and efficient synthesis of 5-aminothiazole-2-carboxylic acid and its derivatives is a critical aspect for commercial development, leading to significant innovation and patent protection in this area. Patents often focus on novel routes that offer higher yields, greater purity, or utilize more cost-effective starting materials compared to established methods. google.comgoogle.com

A notable patented approach involves a novel synthetic route to produce 2-amino-thiazole-5-carboxylic-acid-aryl amides, which are key intermediates for pharmaceutical active ingredients. google.comgoogle.comepo.org One patented method describes the reaction of an amine-protected thiazole (B1198619) carboxylic acid chloride with a substituted aniline, followed by the removal of the protecting group. epo.org An alternative patented process starts from mucochloric acid, which undergoes alkaline hydrolysis and subsequent reactions to yield the target thiazole derivative. google.comgoogle.com This method is highlighted for producing the final product in high yields and purities. google.comgoogle.com

These patented methodologies underscore a strategic focus on securing manufacturing advantages, which can be as crucial as protecting the final active pharmaceutical ingredient.

Review of Patents Related to Therapeutically Active Aminothiazole Derivatives